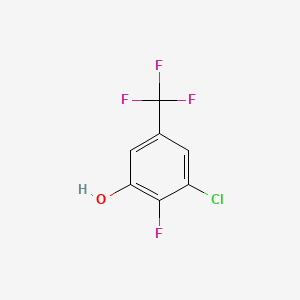

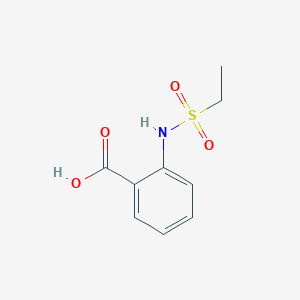

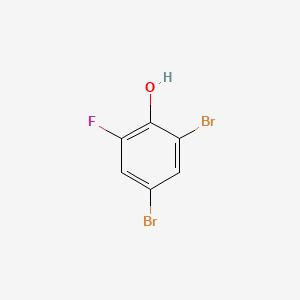

acetate CAS No. 402568-10-9](/img/structure/B1304737.png)

Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate

説明

Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate, often referred to as ETP, is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a colorless liquid with a sharp, pungent odor and is soluble in most organic solvents. ETP is used as a reagent in a variety of synthetic reactions, and is also used as a solvent in various laboratory and industrial processes.

科学的研究の応用

Crystal Structure and Molecular Interactions

The compound has been used in the study of crystal structures and molecular interactions. For instance, in the title compound, C17H21N3O3, featuring the non-planar ethyl (oxo)acetate group oriented towards the phenyl substituent, it exhibits interesting crystalline arrangements and π–π stacking interactions (Ahmed et al., 2013). Such studies are crucial for understanding molecular conformations and the development of materials with specific properties.

Synthesis of Chiral Intermediates

Ethyl 3,5-bis(trifluoromethyl)phenylacetate plays a role in the synthesis of chiral intermediates, which are essential for producing various pharmaceuticals. For example, (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate for the synthesis of aprepitant, was developed via asymmetric reduction catalyzed by Leifsonia xyli CCTCC M 2010241 cells, demonstrating the compound's importance in biocatalysis and organic synthesis (Ouyang et al., 2013).

Novel Synthetic Routes and Chemical Transformations

Research has also explored novel synthetic routes and chemical transformations involving ethyl 3,5-bis(trifluoromethyl)phenylacetate. This includes regioselective synthesis of pyridine derivatives and the exploration of three-component reactions, which contribute to the development of new chemical entities with potential applications in drug development and material science (Yang et al., 2013).

Spectroscopic Analysis and Molecular Docking Studies

Spectroscopic analysis and molecular docking studies have utilized ethyl 3,5-bis(trifluoromethyl)phenylacetate for structural elucidation and understanding the interaction with biological targets. These studies provide insights into the compound's potential for inhibiting specific enzymes or interacting with receptors, which is vital for the design of new therapeutic agents (El-Azab et al., 2016).

Green Chemistry Applications

Additionally, the compound has been involved in studies focusing on green chemistry, such as the development of environmentally friendly synthetic processes. This aligns with the broader goal of reducing the environmental impact of chemical manufacturing and promoting sustainability within the chemical industry (Lalikoglu & Ince, 2021).

Safety and Hazards

The safety information for Ethyl 3,5-Bis(trifluoromethyl)phenylacetate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The compound should be handled with personal protective equipment and face protection, and should not be inhaled or ingested .

作用機序

Target of Action

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, also known as ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate, is a complex chemical compoundCompounds with similar structures have been known to interact with various biological targets, influencing their function .

Mode of Action

It’s worth noting that compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been shown to activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, including the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight (31418) and its predicted density (1399±006 g/cm3) suggest that it may have certain bioavailability characteristics .

Result of Action

Compounds with similar structures have been known to have various effects at the molecular and cellular level .

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can influence the action and stability of many chemical compounds .

生化学分析

Biochemical Properties

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels in cells. Additionally, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate has been found to bind with certain proteins, altering their conformation and function .

Cellular Effects

The effects of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells. Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

At the molecular level, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. Additionally, it acts as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of nucleotides and amino acids. This inhibition results in reduced cellular proliferation and growth. Furthermore, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate in laboratory settings have been extensively studied. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can have sustained effects on cellular function, particularly in terms of oxidative stress and metabolic alterations .

Dosage Effects in Animal Models

The effects of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit protective effects against certain diseases. At high doses, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant harm .

Metabolic Pathways

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is involved in various metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. Additionally, it affects the levels of key metabolites, such as ATP and NADH, thereby influencing the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is crucial for its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with DNA and RNA, leading to changes in gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also affect the localization and activity of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate .

特性

IUPAC Name |

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O3/c1-2-21-10(20)9(19)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKKCCACHYBHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378983 | |

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402568-10-9 | |

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。